structural characterization of 4-Methoxy-2-piperidin-1-yl-thiazole-5-carbaldehyde
structural characterization of 4-Methoxy-2-piperidin-1-yl-thiazole-5-carbaldehyde
An In-depth Technical Guide to the Structural Characterization of 4-Methoxy-2-piperidin-1-yl-thiazole-5-carbaldehyde
Abstract
This technical guide provides a comprehensive framework for the complete structural elucidation of 4-Methoxy-2-piperidin-1-yl-thiazole-5-carbaldehyde, a substituted thiazole of interest to medicinal chemistry and drug development. Thiazole derivatives are foundational scaffolds in numerous therapeutic agents, exhibiting a wide array of biological activities.[1][2] A rigorous and unambiguous determination of their molecular structure is paramount for understanding structure-activity relationships (SAR) and ensuring reproducibility in research and development. This document outlines a multi-technique analytical approach, integrating Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, Mass Spectrometry (MS), and Single-Crystal X-ray Diffraction. We delve into the causality behind experimental choices, provide validated protocols, and present predictive data based on established principles and analysis of analogous structures.
Introduction and Molecular Overview
The target molecule, 4-Methoxy-2-piperidin-1-yl-thiazole-5-carbaldehyde, is a heterocyclic compound featuring several key functional groups that dictate its chemical properties and inform the characterization strategy. The core is a 1,3-thiazole ring, a five-membered aromatic heterocycle containing both sulfur and nitrogen, which is a privileged structure in medicinal chemistry.[3][4] Substituents at positions 2, 4, and 5 provide distinct spectroscopic signatures:
-
2-Piperidinyl Group: A saturated heterocyclic amine.
-
4-Methoxy Group: An electron-donating group influencing the aromatic system.
-
5-Carbaldehyde Group: An electron-withdrawing aldehyde functionality.
The primary objective of the characterization process is to unequivocally confirm the atomic connectivity, identify the specific isomer, and determine the three-dimensional conformation of the molecule. This guide establishes a self-validating workflow where data from orthogonal techniques are integrated to build an irrefutable structural model.
The Integrated Characterization Workflow
A robust structural characterization is not a linear process but an integrated workflow where each analytical technique provides complementary information. The data from spectroscopy confirms the molecular framework, while crystallography provides the definitive spatial arrangement.
Caption: Integrated workflow for structural characterization.
Spectroscopic and Spectrometric Elucidation
This phase uses energy to probe the molecular structure, providing foundational data on connectivity and functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for determining the carbon-hydrogen framework of an organic molecule. For the title compound, dissolved in a suitable deuterated solvent like CDCl₃ or DMSO-d₆, we predict the following key signals.[5]
Protocol: NMR Spectrum Acquisition
-
Sample Preparation: Accurately weigh 5-10 mg of the purified compound and dissolve it in ~0.6 mL of deuterated solvent (e.g., CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.[5]
-
Instrument Setup: Use a spectrometer operating at a frequency of 400 MHz or higher. Tune and shim the instrument to achieve high magnetic field homogeneity.
-
¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Key parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.[5]
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A greater number of scans is required due to the low natural abundance of ¹³C.
-
2D NMR (Optional but Recommended): Perform COSY and HSQC experiments to establish H-H couplings and direct C-H correlations, respectively, which is crucial for unambiguous signal assignment.[6]
Table 1: Predicted ¹H and ¹³C NMR Data for 4-Methoxy-2-piperidin-1-yl-thiazole-5-carbaldehyde
| Assignment | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) | Rationale & Notes |
| Aldehyde (-CHO) | 9.8 - 10.2 (s, 1H) | 185 - 192 | The aldehyde proton is highly deshielded by the carbonyl group. The carbon signal is also characteristic.[7] |
| Methoxy (-OCH₃) | 3.9 - 4.2 (s, 3H) | 55 - 60 | Typical range for a methoxy group attached to an aromatic system. |
| Piperidine (α-CH₂) | 3.5 - 3.8 (t, 4H) | 45 - 50 | Protons adjacent to the nitrogen atom are deshielded. |
| Piperidine (β, γ-CH₂) | 1.5 - 1.8 (m, 6H) | 24 - 27 | Overlapping multiplets for the remaining piperidine protons.[2] |
| Thiazole C2 | - | 168 - 175 | Quaternary carbon attached to sulfur and two nitrogen atoms. |
| Thiazole C4 | - | 160 - 165 | Quaternary carbon attached to the methoxy group. |
| Thiazole C5 | - | 115 - 125 | Quaternary carbon attached to the aldehyde group. |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy excels at identifying functional groups by detecting their characteristic vibrational frequencies.[8] This technique provides a rapid and non-destructive confirmation of the key chemical motifs within the molecule.
Protocol: FTIR Spectrum Acquisition (ATR Method)
-
Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal (typically diamond or germanium) is clean. Record a background spectrum.[9]
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal. Apply pressure using the built-in clamp to ensure good contact.
-
Data Acquisition: Collect the spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.
-
Data Processing: Perform an ATR correction and baseline correction using the spectrometer software.
Table 2: Predicted FTIR Vibrational Frequencies
| Frequency Range (cm⁻¹) | Vibration Type | Functional Group | Rationale & Notes |
| 2950-2850 | C-H Stretch | Piperidine CH₂ | Characteristic aliphatic C-H stretching. |
| 2850-2810 & 2750-2710 | C-H Stretch | Aldehyde C-H | The presence of two bands (Fermi resonance) is a hallmark of an aldehyde.[9] |
| 1680-1660 | C=O Stretch | Aldehyde Carbonyl | Strong, sharp absorption. Its position indicates conjugation with the thiazole ring.[7] |
| 1610-1580 | C=N / C=C Stretch | Thiazole Ring | Aromatic ring stretching vibrations.[9] |
| 1260-1240 | C-O Stretch | Aryl-Alkyl Ether | Asymmetric C-O-C stretch of the methoxy group.[10] |
| 1150-1085 | C-N Stretch | Piperidine C-N | Stretching of the amine C-N bond. |
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and, with high resolution, the elemental formula of a compound. This is a critical step in confirming the identity of a newly synthesized molecule.[5]
Protocol: High-Resolution Mass Spectrometry (HRMS-ESI)
-
Sample Preparation: Prepare a dilute solution of the sample (~10 µg/mL) in a suitable solvent like acetonitrile or methanol.[5]
-
Infusion: Infuse the sample solution directly into the electrospray ionization (ESI) source at a low flow rate (e.g., 5-10 µL/min).
-
Data Acquisition: Acquire the mass spectrum in positive ion mode. The instrument, such as a Time-of-Flight (TOF) or Orbitrap analyzer, should be calibrated to ensure high mass accuracy.
-
Data Analysis: Identify the protonated molecular ion peak [M+H]⁺. Use the measured accurate mass to calculate the elemental formula.
Predicted Mass Spectrometry Data:
-
Molecular Formula: C₁₀H₁₄N₂OS
-
Monoisotopic Mass: 210.0827 g/mol
-
Predicted [M+H]⁺: 211.0905 m/z
Confirmation of the measured mass to within 5 ppm of the theoretical mass provides strong evidence for the proposed molecular formula.
Single-Crystal X-ray Diffraction
While spectroscopic methods define the molecular constitution, only single-crystal X-ray diffraction can reveal the precise three-dimensional arrangement of atoms in space.[11] This technique provides definitive proof of structure, including bond lengths, bond angles, and the conformation of flexible parts of the molecule, such as the piperidine ring.
Protocol: Single-Crystal X-ray Diffraction Analysis
-
Crystal Growth: Grow high-quality single crystals of the compound. Slow evaporation of a solution in a suitable solvent system (e.g., ethyl acetate/hexane) is a common method.
-
Crystal Mounting: Select a suitable crystal and mount it on a goniometer head.[1]
-
Data Collection: Place the goniometer on an X-ray diffractometer. A full sphere of diffraction data is collected by rotating the crystal in the X-ray beam.
-
Structure Solution and Refinement: The collected diffraction data is used to solve the phase problem and generate an initial electron density map. The atomic positions are then refined to best fit the experimental data, yielding the final crystal structure.[12]
Expected Structural Features:
-
Thiazole Ring: The thiazole ring is expected to be essentially planar.[12]
-
Piperidine Ring: The piperidine ring will likely adopt a stable chair conformation.[12][13]
-
Molecular Packing: The analysis will also reveal intermolecular interactions, such as hydrogen bonds or π-stacking, that stabilize the crystal lattice.[12]
Caption: Logical integration of data to confirm structural features.
Conclusion
The requires a synergistic application of modern analytical techniques. NMR spectroscopy provides the fundamental connectivity map, FTIR confirms the presence of key functional groups, and high-resolution mass spectrometry validates the elemental composition. Finally, single-crystal X-ray diffraction offers the ultimate proof of the three-dimensional structure. By following the integrated workflow and validated protocols outlined in this guide, researchers and drug development professionals can achieve an unambiguous and comprehensive structural determination, ensuring the integrity and reproducibility of their scientific findings.
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